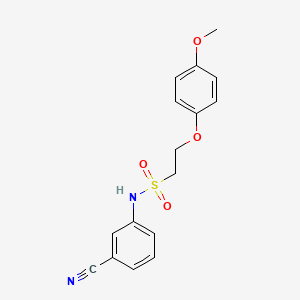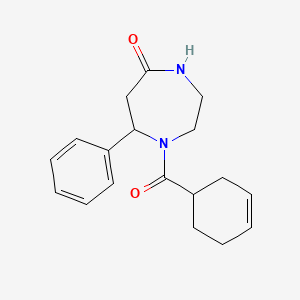
2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide is a chemical compound that has received significant attention in scientific research due to its potential applications in the field of medicine. This compound is a guanidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide involves the activation of imidazoline receptors, which are involved in the regulation of blood pressure and glucose metabolism. It has been found to selectively activate the I1 subtype of imidazoline receptors, which leads to the reduction of sympathetic nerve activity and the inhibition of the renin-angiotensin-aldosterone system.
Biochemical and Physiological Effects:
2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide has been found to have various biochemical and physiological effects. It has been shown to reduce blood pressure and improve glucose metabolism in animal models. It has also been found to have analgesic effects and to improve nerve function in animal models of neuropathic pain and diabetic neuropathy.
Advantages and Limitations for Lab Experiments
2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide has several advantages for lab experiments. It is easy to synthesize, and it has been extensively studied for its potential applications in the field of medicine. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise.
Future Directions
There are several future directions for research on 2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide. One area of research is the development of more selective and potent imidazoline receptor agonists for the treatment of cardiovascular diseases and neuropathic pain. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
In conclusion, 2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide is a guanidine derivative that has received significant attention in scientific research due to its potential applications in the field of medicine. Its synthesis method, mechanism of action, physiological effects, and potential advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on this compound, including the development of more selective and potent imidazoline receptor agonists and the investigation of its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide has been achieved using different methods, including the reaction of cyclopropylamine with 3,5-dimethylbenzoyl isocyanate, followed by the reaction with ammonium iodide. Another method involves the reaction of cyclopropylamine with 3,5-dimethylbenzoyl chloride, followed by the reaction with guanidine hydrochloride and hydrogen iodide.
Scientific Research Applications
2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide has been studied extensively for its potential applications in the field of medicine. It has been found to have antihypertensive effects, and it has been studied for its potential use in the treatment of various cardiovascular diseases. It has also been studied for its potential use in the treatment of neuropathic pain and diabetic neuropathy.
properties
IUPAC Name |
2-cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.HI/c1-8-5-9(2)7-11(6-8)15-12(13)14-10-3-4-10;/h5-7,10H,3-4H2,1-2H3,(H3,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDLYOYOONDGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=NC2CC2)N)C.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7553975.png)

![4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7553982.png)
![4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B7553987.png)
![3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one](/img/structure/B7554004.png)
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7554008.png)
![4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide](/img/structure/B7554012.png)
![5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7554013.png)
![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-[methyl(pyrazin-2-yl)amino]ethanone](/img/structure/B7554016.png)
![1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7554020.png)


![2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol](/img/structure/B7554059.png)
![2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7554066.png)